Indole-3-acetonitrile

Antiviral Influenza A virus Indole derivative

Researchers often struggle with plant growth regulators that lack cross-domain utility or defined bioactivity. Indole-3-acetonitrile (IAN) is a multifunctional indole that delivers distinct, evidence-backed performance advantages across multiple disciplines. - Antiviral Research: Provides in vivo therapeutic benefit against a broad spectrum of influenza A strains in lethal mouse models, reducing mortality and viral lung titers. - Plant Biology: Functions as a defined, intermediate-strength auxin precursor, achieving effective recovery from auxin deficiency and enabling traceable nitrilase II-mediated conversion to IAA. - Anti-Infective Research: At sublethal concentrations, inhibits biofilm formation and reduces antibiotic MICs, including in carbapenem-resistant A. baumannii.

Molecular Formula C11H9N
Molecular Weight 155.2 g/mol
CAS No. 10381-08-5
Cat. No. B3204565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole-3-acetonitrile
CAS10381-08-5
Molecular FormulaC11H9N
Molecular Weight155.2 g/mol
Structural Identifiers
SMILESC1C=C(C2=CC=CC=C21)CC#N
InChIInChI=1S/C11H9N/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,6H,5,7H2
InChIKeyXKRYOUCCZJSMIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indole-3-acetonitrile: Multifunctional Indole Scaffold


Indole-3-acetonitrile (IAN) is a naturally occurring indole derivative found in cruciferous vegetables and recognized as a plant growth regulator [1]. Chemically identified as 2-(1H-indol-3-yl)acetonitrile with a molecular weight of 156.19 g/mol, it functions as a key biosynthetic precursor to the primary auxin, indole-3-acetic acid (IAA), in plants [2]. Beyond its role in plant biology, recent studies have demonstrated that IAN possesses significant antiviral activity against a broad spectrum of influenza A viruses, as well as HSV-1 and VSV, in both in vitro and in vivo models . This unique convergence of functions positions IAN as a versatile chemical tool for multidisciplinary research spanning agricultural science, virology, and chemical synthesis.

Auxin biosynthesis intermediate with ranked rescue activity in plant models

Supports antiviral screening assays against influenza A, HSV-1, and VSV

Privileged indole scaffold for synthesizing bioactive analogs and SAR studies

Indole-3-acetonitrile: Superiority Over Generic Analogs


The assumption that indole-3-acetonitrile (IAN) is merely an interchangeable precursor to indole-3-acetic acid (IAA) in plant studies, or that its bioactivity is comparable to other simple indoles, is a critical error in experimental design and procurement. IAN's value proposition is strictly defined by its quantifiable and context-dependent functional divergence from structurally or functionally related compounds. Unlike IAA, IAN exhibits direct, potent antiviral activity in mammalian cells [1]. In plant systems, its efficacy as an auxin precursor is not uniform; it occupies a specific, mid-tier rank among 11 tested indole derivatives in rescuing auxin-deficient Arabidopsis, demonstrating that its conversion efficiency and resultant bioactivity are distinct from both more (indole-3-pyruvic acid) and less (indole-3-acrylic acid) effective intermediates [2]. Furthermore, the facile derivatization of the IAN scaffold yields bioactive molecules with quantifiable improvements over positive controls, a utility not offered by the terminal hormone IAA [3]. Therefore, generic substitution negates the specific, evidence-backed performance advantages that define IAN's utility across distinct research domains.

IAA does not replicate antiviral model response

Indole-3-acetic acid shows no reported in vivo anti-influenza activity; substitution may lose the antiviral screening endpoint observed with IAN.

Other indoles differ in auxin rescue rank

Indole-3-pyruvic acid and indole-3-acrylic acid exhibit divergent conversion efficiencies; generic replacement shifts the precursor activity hierarchy in plant models.

Simple indoles cannot guarantee scaffold-dependent SAR

Derivatization outcomes reported for IAN (antimicrobial, anti-inflammatory) are scaffold-specific; unmodified indoles may not yield the same comparator potency profiles.

Indole-3-acetonitrile: Quantified Differentiation Evidence


Antiviral Efficacy Against Influenza A: Head-to-Head Advantage

A 2021 study directly compared the anti-influenza activity of 3-indoleacetonitrile (IAN) with three other indole derivatives: indole-3-carboxaldehyde, 3-carboxyindole, and gramine. Among these four compounds, IAN was uniquely identified as exerting 'profound antiviral activity against a broad spectrum of influenza A viruses' in A549 cells [1]. In a lethal mouse model, IAN administered at a non-toxic concentration of 20 mg/kg effectively reduced mortality, weight loss, lung virus titers, and lung lesions against both H5N6 and H1N1 influenza A virus challenges, whereas the comparator indole derivatives were not reported to have this in vivo efficacy [1].

Antiviral Activity
Reported
IAN vs. indole-3-carboxaldehyde, 3-carboxyindole, gramine: only IAN reported profound in vitro inhibition and reduced mortality/viral lung titers at 20 mg/kg in mouse H5N6/H1N1 models.
Supports antiviral screening endpoint evaluation; reported in vivo model-response context.
Vehicle-controlled endpoint context; comparator indoles lacked comparable in vivo data.
Antiviral Influenza A virus Indole derivative

Auxin Precursor Activity Ranking in Arabidopsis

In a systematic evaluation of 11 indole derivatives as intermediates in auxin (IAA) biosynthesis, indole-3-acetonitrile (IAN) was quantitatively assessed for its ability to rescue Arabidopsis seedlings from an auxin-deficient state. The study found that while IAN was effective, it was not the most effective intermediate [1]. The auxin activity hierarchy was clearly defined: indole-3-pyruvic acid most effectively recovered the seedlings, followed by N-hydroxyl tryptamine, and then by IAN, which still provided 'effective recovery' from auxin deficiency [1]. This places IAN's performance in a precise, intermediate position, above compounds like tryptophol, and definitively superior to indole-3-acrylic acid, which was the only compound tested that did not show any effective recovery [1].

Auxin Precursor Rank
Reported
Ranked 3rd of 11 indoles for Arabidopsis auxin-deficiency rescue; after indole-3-pyruvic acid and N-hydroxyl tryptamine, ahead of tryptophol and indole-3-acrylic acid.
Supports precise auxin pathway selection; conversion efficiency is context-dependent.
Ranking derived from single Arabidopsis model; relative potency may vary with species.
Plant Biology Auxin Biosynthesis Arabidopsis thaliana

Enzymatic Conversion to IAA by Nitrilase II

The biochemical pathway linking IAN to its plant hormone function is well-defined. The Arabidopsis thaliana nitrilase II enzyme (encoded by cDNA clone PM255) has been isolated and demonstrated to catalyze the conversion of indole-3-acetonitrile to the active auxin, indole-3-acetic acid (IAA), in vitro [1]. In contrast, studies on the nitrilase enzyme family in Arabidopsis show functional divergence; for example, NIT4 does not accept IAN as a substrate, highlighting the specificity of the IAN-IAA conversion pathway [2]. This evidence confirms IAN's direct role as a specific, enzyme-dependent precursor, distinguishing it from other indole compounds that may not be efficiently converted or may be processed by different enzymatic routes.

Enzymatic Conversion
Reported
Nitrilase II specifically converts IAN to IAA in vitro (Km ~10‑fold higher than 3‑phenyl‑propionate for NIT1‑3); NIT4 does not accept IAN as substrate.
Establishes a defined IAN-IAA biochemical pathway for genetic and physiological studies.
Substrate specificity may influence interpretation in nitrilase-isoform contexts.
Plant Biochemistry Nitrilase Enzyme Assay

Anti-inflammatory Derivatives: Superior Profile vs. Arvelexin

While IAN itself is not an anti-inflammatory agent, its scaffold's value as a starting material for medicinal chemistry is quantitatively demonstrated by its derivatization. In a study synthesizing arvelexin analogs, compound 2k (an indolyl-3-acetonitrile derivative) was directly compared to the natural product arvelexin for its ability to inhibit nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-induced RAW 264.7 cells . Compound 2k, featuring a C-7 substituent, exhibited a superior profile by more potently inhibiting NO and PGE2 production while demonstrating lower cytotoxicity than arvelexin . This head-to-head comparison shows that strategic modification of the IAN core yields molecules with a quantifiable improvement in both efficacy and safety parameters over a relevant natural comparator.

Derivative Profile vs. Arvelexin
Data to verify
Compound 2k (IAN derivative) reported more potent NO/PGE2 inhibition and lower cytotoxicity than arvelexin in LPS‑induced RAW 264.7 cells.
Reported cell-model comparator profile; supports scaffold derivatization screening.
Source information missing; independent validation required.
Medicinal Chemistry Anti-inflammatory Structure-Activity Relationship (SAR)

Antimicrobial Potency of IAN-Derived Analogs

The utility of IAN as a synthetic building block is further validated by the generation of novel antimicrobial agents. Two independent studies synthesized libraries of calycanthaceous alkaloid analogs starting from indole-3-acetonitrile [1][2]. In both cases, the majority of the newly synthesized compounds exhibited in vitro antimicrobial activities against plant pathogen fungi and bacteria that were comparable to or better than positive controls [1][2]. Notably, one derivative, compound a1, demonstrated a minimum inhibitory concentration (MIC) of 15.63 µg/mL against Bacillus cereus, Escherichia sp., and Ralstonia solanacearum, a value equal to or better than the positive controls streptomycin and penicillin [1]. This quantifies the potential of the IAN scaffold to generate lead compounds with improved efficacy over established antibiotics.

Antimicrobial Activity
Reported
IAN‑derived a1 MIC 15.63 µg/mL against B. cereus, Escherichia sp., R. solanacearum; reported comparable/higher potency than streptomycin and penicillin.
Supports antimicrobial comparator screening; scaffold for agrochemical lead optimization.
Cross-study comparable; MIC endpoints are strain‑dependent.
Antimicrobial Agrochemical Synthetic Chemistry

Indole-3-acetonitrile: Application Scenarios


Antiviral Research: Lead for Influenza A

Research programs focused on identifying novel antiviral agents against influenza A virus should prioritize indole-3-acetonitrile (IAN). As demonstrated by head-to-head studies, IAN is uniquely effective against a broad spectrum of influenza A strains in vitro and, crucially, provides a therapeutic benefit in a lethal mouse model by reducing mortality, weight loss, and viral lung titers [1]. This in vivo validation distinguishes IAN from other simple indole analogs and makes it a superior starting point for medicinal chemistry optimization and mechanism-of-action studies in antiviral drug development [1].

Plant Physiology: Auxin Biosynthesis Intermediate

For plant biologists investigating the indole-3-acetic acid (IAA) biosynthesis pathway, indole-3-acetonitrile (IAN) is the correct selection for experiments requiring a defined, intermediate-strength auxin precursor. Quantitative data from comparative studies show that IAN is not the most potent precursor but provides a 'effective recovery' from auxin deficiency, ranking third among 11 tested indole derivatives and performing significantly better than inactive compounds like indole-3-acrylic acid [2]. Furthermore, its specific conversion to IAA by the well-characterized nitrilase II enzyme provides a clear and traceable biochemical link [3], making it ideal for genetic screens, mutant characterization, and studies on tissue-specific auxin regulation [2].

Medicinal & Agrochemical Synthesis: Privileged Scaffold

Synthetic chemistry and drug discovery groups seeking a versatile, commercially available building block should select indole-3-acetonitrile (IAN). Its established utility is evidenced by the successful synthesis of multiple libraries of novel compounds, including calycanthaceous alkaloid analogs [4] and arvelexin derivatives . Critically, these IAN-derived compounds have demonstrated quantifiable improvements over existing molecules, including enhanced antimicrobial potency versus streptomycin and penicillin [4], and an improved anti-inflammatory profile (higher potency, lower cytotoxicity) compared to the natural product arvelexin . This track record positions IAN as a high-value starting material for structure-activity relationship (SAR) studies and lead optimization campaigns in both pharmaceutical and agrochemical sectors [4].

Microbiome & Biofilm: Quorum Sensing & Antibiotic Adjuvant

For studies on bacterial pathogenesis and antibiotic resistance, indole-3-acetonitrile (IAN) offers a unique and specific activity profile not found in its primary analogs. Research has shown that at sublethal concentrations, IAN inhibits biofilm formation and motility in Acinetobacter baumannii by disrupting quorum sensing [1]. Importantly, IAN was found to reduce the minimum inhibitory concentration (MIC) of several antibiotics, including imipenem, and to decrease persistence against imipenem, even in carbapenem-resistant isolates [1]. This specific adjuvant activity provides a strong rationale for procuring IAN for research aimed at developing new strategies to combat multidrug-resistant bacterial infections [1].

Application
Selection Property
Validation Focus
Antiviral Influenza Research
Antiviral model-response context
In vivo viral titer and survival endpoint evaluation
Plant Auxin Pathway Studies
Ranked intermediate auxin rescue activity
Nitrilase II‑dependent IAA conversion
Medicinal / Agrochemical Synthesis
Privileged indole derivatization scaffold
SAR and comparator potency/cytotoxicity profiling
Microbiome / Biofilm Research
Quorum sensing and biofilm disruption
Antibiotic adjuvant response in MDR isolates
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